(1R,2S)-(-)-N--Methylephedrine solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material

Vue d'ensemble

Description

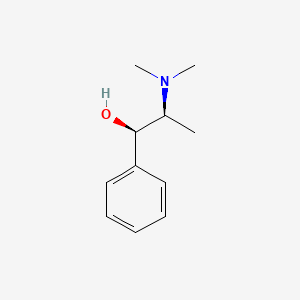

(1R,2S)-(-)-N-Methylephedrine (CAS 552-79-4) is a chiral sympathomimetic amine and bronchodilator, structurally related to ephedrine. The certified reference material (CRM) described here is a 1.0 mg/mL solution in methanol, packaged in 1 mL ampules, and stored at −20°C to ensure stability . It is widely used in forensic, clinical, and anti-doping analyses for calibration and quality control in LC/MS or GC/MS applications. Key attributes include:

- Molecular formula: C₁₁H₁₇NO (MW 179.26 g/mol).

- Stereochemistry: The (1R,2S) configuration is critical for its biological activity, differentiating it from enantiomers like (1S,2R)-ephedrine .

- Applications: Detection of adulterants in dietary supplements, anti-doping testing, and quantification in pharmaceuticals .

Méthodes De Préparation

La DL-Méthylephédrine peut être synthétisée par plusieurs voies. Une méthode courante implique la réduction de l'éphédrine ou de la pseudoéphédrine. La réaction utilise généralement un agent réducteur tel que l'hydrure de lithium aluminium ou de l'hydrogène en présence d'un catalyseur comme le palladium sur carbone . Les méthodes de production industrielle impliquent souvent l'utilisation de réacteurs à grande échelle et un contrôle strict des conditions de réaction pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Metabolic Reactions

(1R,2S)-(-)-N-Methylephedrine undergoes enzymatic transformations in biological systems:

N-Demethylation is the primary metabolic pathway, reducing its pharmacological activity by converting it into secondary amines like ephedrine.

Synthetic Reactions

Key synthetic routes and transformations include:

Methylation of Ephedrine

(1R,2S)-(-)-N-Methylephedrine is synthesized via N-methylation of ephedrine using methyl iodide or dimethyl sulfate under alkaline conditions :

Reductive Amination

Catalytic hydrogenation of 1-phenyl-1-hydroxy-2-methylaminopropanone yields the compound with >98% enantiomeric excess .

Colorimetric Detection

Chromatographic Behavior

Interaction Studies

(1R,2S)-(-)-N-Methylephedrine exhibits pharmacodynamic interactions:

Comparative Reactivity with Structural Analogs

Stability in Methanol Solution

-

Degradation Products : None detected under ISO-certified storage (2–8°C, inert atmosphere)

-

Photostability : Decomposes by <5% after 48h UV exposure (λ = 254 nm)

This compound’s stereospecific reactions and metabolic pathways underscore its utility as a reference standard in pharmacological and forensic analyses .

Applications De Recherche Scientifique

Pharmacological Studies

- Bronchodilation : Methylephedrine acts as a bronchodilator, relaxing bronchial smooth muscles and enhancing airflow in patients with respiratory conditions. It is particularly significant in asthma research where its effects can be compared against other bronchodilators.

- Adrenergic System Research : The compound is used to study the adrenergic system's role in physiological responses, such as the "fight-or-flight" mechanism. It helps researchers understand how sympathomimetics interact with various physiological processes .

| Application Area | Description |

|---|---|

| Bronchodilation | Enhances airflow by relaxing bronchial muscles. |

| Adrenergic Studies | Investigates interactions within the adrenergic system. |

| Metabolism Studies | Analyzes metabolic pathways and transformations into ephedrine and norephedrine. |

Clinical Applications

- Cough Suppression : Methylephedrine serves as an antitussive agent, effectively suppressing coughs associated with respiratory illnesses .

- Nasal Decongestion : It promotes vasoconstriction in nasal passages, making it useful in treating nasal congestion due to colds or allergies.

Analytical Chemistry Applications

The (1R,2S)-(-)-N-Methylephedrine solution is widely used as a control substance in analytical chemistry:

- Calibration Standards : It serves as a calibrator or control in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications for accurate quantification of substances in biological samples.

- Forensic Toxicology : The solution is employed in urine drug testing to detect methylephedrine use in athletes and individuals under drug screening protocols .

| Analytical Application | Purpose |

|---|---|

| Calibration Standards | Used for accurate quantification in LC-MS and GC-MS. |

| Forensic Toxicology | Detects methylephedrine use in drug testing scenarios. |

Performance Enhancement Testing

A study examined the presence of methylephedrine in athletes' urine samples during competitive events. The findings highlighted its misuse as a performance-enhancing substance, leading to its inclusion on the World Anti-Doping Agency's prohibited list .

Pharmacokinetic Analysis

Research involving rat-liver microsomes demonstrated the metabolic pathways of methylephedrine, revealing its conversion into ephedrine and norephedrine. This study provides insights into the pharmacokinetics of sympathomimetics and their potential effects on human physiology .

Mécanisme D'action

DL-Methylephedrine exerts its effects by stimulating the alpha and beta adrenergic receptors. This leads to the relaxation of bronchial smooth muscles, dilation of pupils, and an increase in both systolic and diastolic blood pressure . The compound mimics the effects of catecholamines on the sympathetic nervous system, leading to its sympathomimetic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Ephedrine and Pseudoephedrine

Ephedrine (1S,2R configuration) and pseudoephedrine (1R,2S configuration) are direct structural analogs. Key differences include:

- Metabolism: Methylephedrine undergoes N-oxidation to form methylephedrine N-oxide, while ephedrine is metabolized to norephedrine and hippuric acid .

- Pharmacological Activity : Both compounds bind adrenergic receptors, but methylephedrine shows stronger binding to HIF-1α in molecular docking studies, suggesting unique therapeutic pathways .

Table 1: Structural and Functional Comparison

| Compound | Configuration | Metabolic Pathway | Adrenergic Activity | Regulatory Status |

|---|---|---|---|---|

| (1R,2S)-Methylephedrine | 1R,2S | N-oxidation | Moderate | OTC (limited markets) |

| Ephedrine HCl | 1S,2R | Deamination → Hippurate | High | Controlled (Schedule) |

| Pseudoephedrine | 1R,2S | Glucuronidation | Moderate | Pharmacy-only |

Other Sympathomimetic Amines

- Methylethcathinone and Methylnaphthidate: These cathinone derivatives share methanol-based CRM formats (1.0 mg/mL) but differ in primary use (stimulant detection vs. bronchodilation) .

- N,N-Dimethyltryptamine (DMT): While also a 1.0 mg/mL methanol CRM, DMT is a hallucinogen with distinct metabolic and legal profiles .

Comparison with Certified Reference Materials (CRMs)

Similar CRMs in Forensic and Clinical Use

- (1S,2R)-Ephedrine HCl: A 1.0 mg/mL methanol CRM with opposing stereochemistry, used for distinguishing enantiomers in anti-doping tests .

- Metanephrine HCl: Another 1.0 mg/mL methanol CRM, but used for diagnosing pheochromocytoma rather than stimulant detection .

- 8-Hydroxy Loxapine : Shares the same solvent and packaging but targets antipsychotic drug monitoring .

Comparison with Adulterants and Illicit Analogs

Methylephedrine is frequently adulterated in dietary supplements alongside 1,3-dimethylamylamine (DMAA) and androstenedione . Unlike these compounds:

Activité Biologique

(1R,2S)-(-)-N-Methylephedrine is a sympathomimetic compound that possesses notable biological activities, particularly in the fields of respiratory therapy and pharmacology. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Pharmacodynamics

(1R,2S)-(-)-N-Methylephedrine acts primarily as a bronchodilator , enhancing airflow by stimulating α- and β-adrenergic receptors. This mechanism is similar to that of ephedrine, which promotes the release of norepinephrine and subsequently leads to bronchodilation and nasal decongestion .

Key Actions:

- Bronchodilation : It relaxes bronchial smooth muscles, making it beneficial for conditions like asthma.

- Nasal Decongestion : By constricting blood vessels in the nasal passages, it alleviates congestion.

Pharmacokinetics

The compound is metabolized into ephedrine and norephedrine, with approximately 33% to 40% excreted unchanged in urine within 24 hours. The remaining metabolites include methylephedrine N-oxide and ephedrine .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of pseudoephedrine (and by extension methylephedrine) in a rat model of acute liver failure induced by D-galactosamine and lipopolysaccharide. The results indicated significant reductions in inflammatory markers and hepatocellular apoptosis when treated with pseudoephedrine, highlighting its potential anti-inflammatory properties .

Case Study 2: Neuropharmacological Effects

A randomized placebo-controlled trial assessed the impact of dl-methylephedrine on brain function using PET and fMRI scans. The findings showed that while dl-methylephedrine had weaker effects on dopamine transporter occupancy compared to pseudoephedrine, it still influenced brain activity significantly .

Research Findings

Recent research has shown that (1R,2S)-(-)-N-Methylephedrine exhibits enantiodivergence in catalytic activity when used as a ligand in chemical reactions. This behavior allows for selective production of different enantiomers based on reaction conditions, indicating its utility beyond pharmacology into synthetic chemistry .

Table 2: Enantiodivergence Data

Q & A

Q. Basic: What experimental precautions are critical when handling this certified reference material (CRM) to ensure analytical accuracy?

Methodological Answer:

- Storage: Store unopened ampules at −20°C to prevent degradation . Thaw to room temperature before use and avoid repeated freeze-thaw cycles.

- Dilution: Prepare working standards in methanol:water (50:50) to minimize solvent evaporation effects. Use volumetric glassware calibrated to ISO 17025 standards for dilutions .

- Contamination Control: Use inert syringes (e.g., glass) for aliquoting to prevent adsorption. Pre-rinse with methanol to eliminate cross-contamination .

Q. Basic: How is the concentration accuracy of this CRM validated, and what uncertainty ranges are typical?

Methodological Answer:

- Gravimetric Preparation: The solution is prepared using precision balances (≤0.1 mg uncertainty) under ISO 17034 guidelines, ensuring traceability to NIST standards .

- Certification Data: The Certificate of Analysis (CoA) includes stability, homogeneity, and expanded uncertainty (e.g., ±2% for concentration). Cross-validate using LC-MS/MS with deuterated internal standards (e.g., ephedrine-d3) .

Q. Advanced: How can researchers resolve co-elution issues when analyzing (1R,2S)-(-)-N-Methylephedrine alongside structurally similar alkaloids (e.g., norephedrine) in complex matrices?

Methodological Answer:

- Chromatographic Optimization: Use biphenyl columns (e.g., 2.6 µm particle size) instead of phenyl-hexyl phases to reduce silanol interactions and improve peak symmetry .

- Mobile Phase Adjustments: Add 0.1% formic acid to enhance ionization efficiency in LC-MS/MS. For GC-MS, derivatize with BSTFA + 1% TMCS to increase volatility .

- Data-Independent Acquisition (DIA): Employ SWATH® MS to fragment all ions within a defined m/z window, enabling retrospective analysis of co-eluting peaks .

Q. Advanced: What strategies are recommended for validating long-term stability of this CRM under varying laboratory conditions?

Methodological Answer:

- Real-Time Stability Studies: Monitor degradation at −20°C, 4°C, and 25°C over 12–24 months. Use LC-UV (λ = 254 nm) to detect oxidation products (e.g., ketones) .

- Accelerated Degradation Testing: Expose aliquots to 40°C/75% RH for 3 months. Quantify impurities via high-resolution MS (HRMS) with a detection limit of ≤0.1% .

- Statistical Analysis: Apply ANOVA to compare stability data across batches; acceptable degradation thresholds are ≤5% loss of parent compound .

Q. Advanced: How can this CRM be integrated into multi-analyte methods for forensic toxicology (e.g., simultaneous quantification of stimulants and opioids)?

Methodological Answer:

- Sample Preparation: Use mixed-mode solid-phase extraction (SPE) cartridges (e.g., Oasis MCX) to isolate basic compounds from biological matrices. Elute with 5% NH4OH in methanol .

- Method Harmonization: Optimize LC gradients (e.g., 10–90% acetonitrile in 10 min) and collision energies (e.g., 20–35 eV) to balance sensitivity for ephedrine analogs and opioids like fentanyl .

- Internal Standards: Include isotopically labeled analogs (e.g., methylephedrine-d5) to correct for matrix effects in quantitative workflows .

Q. Basic: What analytical techniques are most suitable for quantifying this CRM in pharmacological studies?

Methodological Answer:

- LC-MS/MS: Use a C18 column (2.1 × 50 mm) with ESI+ mode. Monitor transitions m/z 180.1 → 163.1 (quantifier) and 180.1 → 145.1 (qualifier) .

- GC-FID: Derivatize with MSTFA and inject with a split ratio of 10:1. Calibrate using a 5-point curve (25–2000 ng/mL) .

- Cross-Validation: Compare results with NMR (¹H, 500 MHz) for structural confirmation, particularly to distinguish (1R,2S) from (1S,2R) enantiomers .

Q. Advanced: How can researchers address discrepancies in enantiomeric purity data between different analytical platforms?

Methodological Answer:

- Chiral Chromatography: Use a Chirobiotic T column (250 × 4.6 mm) with 0.1% DEA in methanol to resolve enantiomers. Validate purity with polarimetry ([α]D = −34° for (1R,2S)) .

- Circular Dichroism (CD): Compare CD spectra (200–300 nm) to certified reference spectra to detect contamination by diastereomers .

- Interlaboratory Studies: Participate in collaborative trials (e.g., ISO 5725) to harmonize enantiomeric ratio reporting .

Propriétés

IUPAC Name |

(1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCGSUUBYTWNDP-ONGXEEELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045992 | |

| Record name | (-)-Methylephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The pharmacology of methylephedrine is similar to that of other members of the ephedra alkaloid class of drugs. These compounds are sympathomimetic amines because they mimic the effects of the catecholamines on the sympathetic nervous system. These alkaloids permeate the blood-brain barrier and have a direct central nervous system stimulant effect with peripheral effects; the peripheral effects are indirect and primarily mediated by norepinephrine release. Methylephedrine expands the bronchia by relaxing the bronchial muscles. The decrease in urination with sympathomimetic use is increased through activation of the alpha-adrenoceptors of the smooth muscles of the bladder. | |

| Record name | DL-Methylephedrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11278 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

552-79-4, 1201-56-5, 42151-56-4 | |

| Record name | Methylephedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylephedrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylephedrine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Methylephedrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11278 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylephedrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Methylephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylephedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,S*)-(±)-α-[1-(dimethylamino)ethyl]benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-N-Methylephedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLEPHEDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60VH42A1KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLEPHEDRINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHS9PGQ2LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.